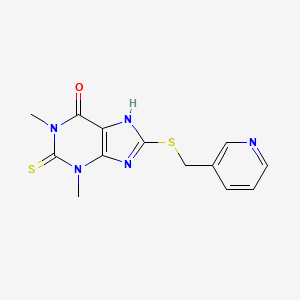

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-

Description

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-, is a xanthine derivative structurally modified at the 8- and 2-positions of the purine ring. The 8-position substitution features a 3-pyridylmethylthio group (-S-CH2-C5H4N), introducing a heteroaromatic pyridine moiety, while the 2-position is substituted with a thio (-S-) group.

The compound’s molecular formula is inferred as C13H14N5OS2 (based on structural analogs like 8-butylthio-2-thio-theophylline, C11H16N4OS2 ). The pyridine ring may enhance hydrogen-bonding capacity and solubility in polar solvents compared to alkylthio derivatives, though this could reduce lipid membrane permeability.

Properties

CAS No. |

6466-15-5 |

|---|---|

Molecular Formula |

C13H13N5OS2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-4-3-5-14-6-8/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

OCFFPNDSXCDKMN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the reaction of theophylline with 3-pyridylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated sites.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including bronchodilation and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- involves its interaction with various molecular targets. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and anti-inflammatory effects. The compound also interacts with adenosine receptors, contributing to its stimulant effects on the central nervous system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of theophylline derivatives and related thio-substituted compounds:

Key Observations :

- Lipophilicity : Alkylthio derivatives (e.g., 8-butylthio, 8-decylthio) exhibit higher lipophilicity than the pyridylmethylthio derivative, which may favor tissue penetration but reduce solubility .

- Solubility : The pyridine ring in the target compound likely enhances aqueous solubility compared to alkylthio analogs but less than etophylline’s hydroxyethyl group .

- Biological Targets: Unlike 6-thio-dG, which disrupts telomeres in cancer cells , theophylline derivatives typically target adenosine receptors or phosphodiesterases. Thio substitutions may modulate receptor binding affinity.

Biological Activity

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- is a derivative of the well-known methylxanthine compound theophylline. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₃N₅OS₂

- Molecular Weight : 301.39 g/mol

- CAS Number : 97099

Theophylline derivatives, including 8-((3-pyridylmethyl)thio)-2-thio-, primarily exert their effects through the following mechanisms:

- Phosphodiesterase Inhibition : These compounds inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels result in bronchodilation and anti-inflammatory effects, making them useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Adenosine Receptor Antagonism : Theophylline can block adenosine receptors, which may contribute to its bronchodilatory effects. This action reduces bronchoconstriction and enhances airflow .

- Calcium Mobilization : The compound may influence intracellular calcium levels, further promoting relaxation of smooth muscle tissues in the airways .

Biological Activity and Therapeutic Applications

The biological activity of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- has been investigated in various studies:

- Bronchodilation : Research indicates that this compound exhibits significant bronchodilatory activity. In vitro studies showed that it outperformed standard theophylline in relaxing isolated rat trachea .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in managing asthma and COPD by reducing airway inflammation .

- Antimicrobial Activity : Some studies suggest that derivatives of theophylline may possess antimicrobial properties, although more research is needed to fully understand this aspect .

Case Study: Theophylline Toxicity

A notable case study highlighted the toxicity associated with theophylline use. A patient experienced severe toxicity requiring intensive care due to high serum levels of theophylline (40.4 μg/mL at 72 hours post-ingestion). This underscores the importance of monitoring drug levels in therapeutic settings .

Research Findings Table

| Study | Findings |

|---|---|

| Špulák et al. (2014) | Identified novel derivatives with enhanced bronchodilatory activity compared to standard theophylline. |

| ECHA (2020) | Reported developmental toxicity associated with high doses of theophylline in animal studies, emphasizing careful dosage management. |

| PMC3336170 | Discussed mechanisms of theophylline toxicity and recommended activated charcoal for treatment in overdose cases. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- derivatives, and how are their structures validated?

- Methodological Answer : The compound is synthesized via multi-step reactions starting from theophylline. Key steps include thioetherification at the 8-position using 3-pyridylmethylthiol derivatives. Structural validation employs elemental analysis (C, H, N, S content), infrared spectroscopy (IR) to confirm functional groups (e.g., thioether bonds), and liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification. Neutralization in aqueous media with organic/inorganic bases yields salts, with optimal conditions dependent on solvent polarity and base strength .

Q. Which analytical techniques differentiate between theophylline derivatives and their salt forms?

- Methodological Answer : Elemental analysis quantifies atomic composition, distinguishing free bases from salts (e.g., Na⁺ or K⁺ counterions). IR spectroscopy identifies shifts in carbonyl (C=O) or thioether (C-S) stretching frequencies upon salt formation. X-ray crystallography or powder diffraction can resolve crystalline structure differences, while thermogravimetric analysis (TGA) detects hydration states or decomposition patterns unique to salts .

Q. How are adenosine receptor antagonism properties of this compound evaluated in pharmacological studies?

- Methodological Answer : Competitive binding assays using radiolabeled adenosine receptor ligands (e.g., [³H]CGS 21680 for A₂ₐ receptors) quantify receptor affinity. Functional assays measure cAMP levels in cells transfected with adenosine receptors; antagonism is confirmed if the compound inhibits agonist-induced cAMP elevation. Selective A₂ₐ antagonists (e.g., 8-(p-sulfophenyl)theophylline) serve as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.